molecular formula C17H23N5O3 B2423374 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876676-16-3

8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2423374
CAS No.: 876676-16-3
M. Wt: 345.403
InChI Key: OCZGLNOODKWKIU-UHFFFAOYSA-N
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Description

8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-10(2)9-21-15(23)13-14(19(5)17(21)24)18-16-20(7-8-25-6)11(3)12(4)22(13)16/h1,7-9H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGLNOODKWKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of a Xanthine Derivative

This method begins with a xanthine scaffold, leveraging its inherent reactivity for sequential functionalization:

Step 1: Trimethylation at N-1, C-6, and C-7
A xanthine derivative (e.g., theophylline) undergoes methylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 80°C for 24 hours ensures complete substitution at N-1, C-6, and C-7. Post-reaction purification via column chromatography yields the 1,6,7-trimethylated intermediate.

Step 2: Alkylation at C-8 with 2-Methoxyethyl Bromide
The 8-position is alkylated by treating the trimethylated purine with 2-methoxyethyl bromide in tetrahydrofuran (THF) using sodium hydride as a base. Refluxing for 12 hours facilitates nucleophilic substitution, introducing the 2-methoxyethyl group.

Step 3: Introduction of the 2-Methylallyl Group at N-3
The N-3 position is functionalized via reaction with 2-methylallyl chloride under similar alkaline conditions. Steric hindrance from adjacent methyl groups necessitates extended reaction times (18–24 hours) to achieve satisfactory yields.

Cyclocondensation from Imidazole Precursors

This approach builds the imidazo[2,1-f]purine core from substituted imidazoles, enabling concurrent incorporation of substituents:

Step 1: Synthesis of 4-Nitroimidazole-5-Carboxime
4-Nitroimidazole is treated with hydroxylamine to form the corresponding oxime. Subsequent reduction with hydrogen gas and palladium on carbon in ethanol yields 4-aminoimidazole-5-carboxime.

Step 2: Formation of Imidate Intermediate
The aminooxime reacts with trimethyl orthoacetate in refluxing ethanol, forming an imidate derivative. This intermediate is critical for cyclocondensation.

Step 3: Cyclocondensation with Ammonia
Heating the imidate with ammonia in a sealed tube at 120–130°C for 3 hours induces cyclization, forming the imidazo[2,1-f]purine core. Methyl and allyl groups are introduced at this stage via appropriate alkylating agents.

Step 4: Post-Cyclization Functionalization
Residual positions are alkylated using 2-methoxyethyl bromide and 2-methylallyl chloride under controlled conditions to finalize the substituent pattern.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Alkylation Base Sodium Hydride (THF) >75%
Cyclocondensation Temperature 130°C 68–72%
Reaction Time for Step 3 24 hours Avoids byproducts
Solvent for Methylation DMF Enhances solubility

The use of polar aprotic solvents (e.g., DMF) improves solubility during methylation, while THF facilitates efficient alkylation at C-8.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct signals for methyl groups (δ 3.2–3.5 ppm), 2-methoxyethyl (δ 3.3 ppm, singlet), and 2-methylallyl protons (δ 5.1–5.3 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 417.2 (M+H)+ corresponds to the molecular formula C₁₈H₂₄N₆O₄.
  • HPLC Purity : >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N-7 and N-9 necessitates careful base selection and stoichiometric control.
  • Steric Hindrance : Bulky 2-methylallyl groups impede reaction kinetics at N-3, requiring prolonged reaction times.
  • Purification Difficulties : Similar polarities of intermediates complicate column chromatography, favoring preparative HPLC for final isolation.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

When compared to similar compounds, 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds include other imidazo[2,1-f]purine derivatives, which may have different substituents and therefore different chemical and biological properties.

Biological Activity

The compound 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is part of a class of imidazopurines that have garnered interest for their potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H22N4O3
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : this compound

This compound features a complex purine backbone with various substituents that may influence its biological activity.

Research indicates that this compound exhibits significant activity as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4B and PDE10A enzymes. This inhibition is crucial as it can lead to increased levels of cyclic AMP (cAMP) within cells, which plays a vital role in various signaling pathways associated with mood regulation and cognitive function .

Antidepressant and Anxiolytic Effects

In vivo studies have shown that derivatives of this compound possess antidepressant-like effects in animal models. For instance:

  • In forced swim tests (FST), certain derivatives demonstrated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.
  • Anxiolytic effects were also noted; some compounds exhibited greater efficacy than the standard anxiolytic drug diazepam at specific dosages (e.g., 2.5 mg/kg) in mice .

Serotonin Receptor Affinity

The compound has been evaluated for its affinity towards serotonin receptors, particularly 5-HT1A and 5-HT7 . These receptors are known to be involved in mood regulation and anxiety disorders. The results indicated that certain derivatives showed promising receptor binding profiles that could correlate with their antidepressant and anxiolytic activities .

Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorObserved EffectReference
PDE InhibitionPDE4BIncreased cAMP levels
Antidepressant-Reduced immobility in FST
Anxiolytic-Greater efficacy than diazepam
Serotonin Receptor Binding5-HT1A/5-HT7Significant receptor affinity

Case Study 1: Pharmacological Evaluation

In a study evaluating the pharmacological profile of various imidazopurine derivatives including the target compound, researchers synthesized several analogs and tested them for their antidepressant and anxiolytic properties. The findings suggested that modifications to the side chains significantly influenced both receptor affinity and biological activity.

Case Study 2: Lipophilicity and Metabolic Stability

Another research effort focused on determining the lipophilicity and metabolic stability of the compound using micellar electrokinetic chromatography (MEKC). This study provided insights into how structural variations affect absorption and bioavailability in biological systems .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols with careful optimization of solvents, catalysts, and temperatures. Key steps include:

  • Core formation : Use dichloromethane or ethanol as solvents under reflux (60–80°C) for imidazo-purine ring closure .
  • Functionalization : Introduce the 2-methoxyethyl and 2-methylallyl groups via nucleophilic substitution or cross-coupling reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) in dimethyl sulfoxide (DMSO) at 80–100°C .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for >95% purity . Critical Parameters : Oxygen-free environments for cross-coupling steps and pH control during substitutions to minimize side products.

Q. How can researchers characterize the compound’s structural integrity and purity?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxyethyl proton shifts at δ 3.3–3.7 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 413.18) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients (retention time ~12.5 min) .

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : Enhanced in polar aprotic solvents (DMSO, DMF) due to methoxyethyl and allyl groups; limited in aqueous buffers (use <5% DMSO for in vitro assays) .
  • Stability : Light-sensitive; store in amber vials at –20°C. Avoid prolonged exposure to basic conditions (>pH 9) to prevent hydrolysis of the dione moiety .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported reaction yields during synthesis?

Discrepancies in yields (40–75%) often arise from:

  • Catalyst variability : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to optimize cross-coupling efficiency .
  • Temperature gradients : Use microwave-assisted synthesis for uniform heating (e.g., 100°C, 150 W) to improve reproducibility .
  • Byproduct analysis : Employ LC-MS to identify impurities (e.g., dealkylated derivatives) and adjust protecting group strategies .

Q. How can structure-activity relationship (SAR) studies guide structural optimization?

Key modifications and their impacts include:

Modification Biological Impact Reference
Methoxyethyl → hydroxyethylReduced logP, enhanced aqueous solubility
2-Methylallyl → propargylIncreased kinase inhibition (IC₅₀ ↓ 30%)
Methyl → trifluoromethylImproved metabolic stability (t₁/₂ ↑ 2.5×)
Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities and validate via enzyme inhibition assays .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., CDK2) using AMBER or GROMACS to assess stability of hydrogen bonds with Val18 and Lys33 .
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA) and partition coefficient (logP) to prioritize analogs with optimal permeability .

Q. How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?

  • Dosing : Administer orally (10 mg/kg in 0.5% methylcellulose) with plasma sampling at 0.5, 2, 6, and 24h for LC-MS/MS analysis .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days; use histopathology to assess tissue-specific effects .

Q. What analytical techniques address discrepancies in biological activity across assays?

  • Dose-response normalization : Include internal controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding in complex matrices .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Combination index (CI) : Apply the Chou-Talalay method in cell viability assays (e.g., with cisplatin) to identify additive (CI ≈1) or synergistic (CI <1) effects .
  • Pathway analysis : Use RNA-seq to map transcriptomic changes and identify co-targetable nodes (e.g., PI3K/AKT and mTOR) .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Formulate with trehalose (1:1 w/w) to stabilize the dione ring under desiccated conditions .
  • Antioxidants : Add 0.01% BHT to stock solutions stored at –80°C to prevent radical-mediated decomposition .

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